molecular formula C17H17FN6O2S B2729654 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 863460-33-7

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B2729654
CAS RN: 863460-33-7
M. Wt: 388.42
InChI Key: CAMDZOMVTGRKAN-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H17FN6O2S and its molecular weight is 388.42. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Imaging Applications

A novel series, including compounds structurally related to the specified compound, has been utilized in the development of selective radioligands for imaging translocator proteins with positron emission tomography (PET). These compounds, designed with fluorine atoms in their structure, enable labeling with fluorine-18 for in vivo imaging, offering insights into neurological and psychiatric disorders (Dollé et al., 2008).

Antimicrobial Research

Derivatives structurally similar to the mentioned compound have been synthesized and evaluated for their antimicrobial activities. These include compounds with modifications in their triazole and pyrimidine components, showing potential as antimicrobial agents against various bacterial and fungal strains. This demonstrates the compound's relevance in developing new antimicrobial strategies (MahyavanshiJyotindra et al., 2011).

Anticancer Research

Modifications of compounds with a similar structure, replacing certain groups with alkylurea, have shown remarkable anticancer effects with reduced toxicity. This highlights the potential of such compounds in cancer therapy, offering a basis for further research into their mechanisms of action and therapeutic efficacy (Xiao-meng Wang et al., 2015).

Antiasthma Agents

Compounds including triazolo[1,5-c]pyrimidines, related to the chemical structure , have been identified as mediator release inhibitors and potential antiasthma agents. This suggests the compound's involvement in respiratory disease research, contributing to the development of new therapeutic options (Medwid et al., 1990).

Adenosine Receptor Research

Derivatives based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, similar to the compound of interest, have been used as molecular probes for the A2A adenosine receptor. This research is pivotal for understanding receptor functions and developing drugs targeting cardiovascular, neurological, and inflammatory diseases (Kumar et al., 2011).

properties

IUPAC Name

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2S/c18-11-3-5-12(6-4-11)24-16-15(22-23-24)17(21-10-20-16)27-9-14(25)19-8-13-2-1-7-26-13/h3-6,10,13H,1-2,7-9H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMDZOMVTGRKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

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